molecular formula C14H19ClN2O4 B15251154 Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride

Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride

Cat. No.: B15251154
M. Wt: 314.76 g/mol
InChI Key: XDBGAPKWUMJMJC-ZVWHLABXSA-N
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Description

Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride (CAS: 1279026-46-8) is a chiral pyrrolidine derivative with a carbobenzyloxy (Cbz) protective group at the 4-position and a methyl ester at the 2-position. Its molecular formula is C₁₄H₁₉ClN₂O₄, and it has a molecular weight of 314.76 g/mol . This compound is typically stored under an inert atmosphere at 2–8°C, reflecting its sensitivity to moisture and oxidation. The Cbz group serves as a temporary protective moiety for amines in organic synthesis, particularly in peptide and heterocyclic chemistry.

Properties

Molecular Formula

C14H19ClN2O4

Molecular Weight

314.76 g/mol

IUPAC Name

methyl (2R,4S)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12+;/m0./s1

InChI Key

XDBGAPKWUMJMJC-ZVWHLABXSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method includes the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by esterification with methanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often involves scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to ensure environmentally friendly production processes .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three primary reactive sites:

  • Cbz-protected amine (4-position): Susceptible to deprotection under catalytic hydrogenation or acidic conditions.

  • Methyl ester (2-position): Hydrolyzable under basic or acidic conditions to yield carboxylic acid derivatives.

  • Pyrrolidine ring : Substituent-dependent reactivity, influenced by stereochemistry (2R,4S configuration).

Deprotection of the Cbz Group

The Cbz group serves as a temporary protecting group for the amine. Deprotection is achieved via:

  • Catalytic hydrogenation (H₂, Pd/C): Removes Cbz to yield free amine.

  • Acidic hydrolysis (e.g., HCl in dioxane): Cleaves the benzyloxycarbonyl group.
    This step is critical for generating amine-reactive intermediates for further derivatization.

Hydrolysis of the Methyl Ester

The methyl ester can be converted to a carboxylic acid under:

  • Alkaline conditions (e.g., LiOH, aqueous THF): Facilitates saponification.

  • Acidic conditions (e.g., HCl, reflux): Hydrolyzes ester to acid.
    This transformation enables synthesis of carboxylic acid derivatives for subsequent coupling reactions.

Substitution Reactions on the Pyrrolidine Ring

The pyrrolidine ring’s substituents (Cbz-protected amine, ester) influence reactivity:

  • Electrophilic substitution : Potential at the 1-position (adjacent to amine) under basic conditions.

  • Nucleophilic attack : Steric hindrance from the 2R,4S configuration may direct reactivity to less hindered positions.

Comparative Reactivity with Similar Compounds

A structural comparison highlights differences in reactivity:

Compound Key Features Reactivity Implications
Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochlorideCbz protection, methyl esterMild deprotection via hydrogenation; ester hydrolysis under basic/acidic conditions
Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride Boc protection, methyl esterAcidic deprotection (e.g., TFA) removes Boc; ester hydrolysis similar
(2R,4R)-Methyl 4-(tert-butoxycarbonyl)aminopyrrolidine-2-carboxylateBoc protectionLarger protecting group increases steric hindrance, altering reaction pathways
(2S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidFree amine, carboxylic acidUnprotected amine increases nucleophilicity; acid enhances solubility

Challenges and Considerations

  • Stereochemical control : The 2R,4S configuration requires precise synthetic methods to maintain chirality during transformations.

  • Stability : Hydrochloride salt enhances aqueous solubility but may influence reaction conditions (e.g., pH sensitivity).

Scientific Research Applications

Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of chiral compounds and complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural Modifications and Stereochemical Variations

(a) Substitution at the 4-Position
  • Target Compound: The 4-position bears a Cbz-amino group, enabling selective deprotection for further functionalization .
  • (2R,4S)-1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (CAS: 2331211-69-7): Replaces the Cbz-amino group with a benzyl-protected hydroxyl group. Molecular formula: C₁₃H₁₈ClNO₃; molecular weight: 271.74 g/mol. The benzyl group offers stability but lacks the versatility of the Cbz group for amine protection .
  • Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 131176-03-9): Substitutes the Cbz-amino group with fluorine. Molecular formula: C₆H₁₁ClFNO₂; molecular weight: 197.6 g/mol.
(b) Functional Group Variations at the 2-Position
  • (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine hydrochloride (CAS: 1279026-90-2): Replaces the methyl ester with a hydroxymethyl group. Molecular formula: C₁₃H₁₉ClN₂O₃; molecular weight: 286.75 g/mol. The polar hydroxymethyl group increases hydrophilicity, altering solubility and pharmacokinetic properties .
  • Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride (CAS: 2225126-70-3): Features an acetate side chain. Molecular formula: C₇H₁₃ClFNO₂; molecular weight: 197.6 g/mol. The acetate group enhances lipophilicity, which may improve blood-brain barrier penetration .
(c) Stereochemical Isomers
  • Methyl (2S,4S)-1-Cbz-4-aminopyrrolidine-2-carboxylate hydrochloride: Differs in stereochemistry (2S,4S vs. 2R,4S). Such variations significantly impact biological activity, as seen in protease inhibitor efficacy and receptor binding .

Q & A

Q. What are the key synthetic routes for preparing Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride?

Methodological Answer: The synthesis involves:

Cbz Protection : Introduce the carbobenzyloxy (Cbz) group to the pyrrolidine amine via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃, H₂O/THF) to prevent over-alkylation .

Esterification : Methylation of the carboxylic acid using methanol and HCl gas or SOCl₂ to form the methyl ester .

Cyclization : Construct the pyrrolidine ring via intramolecular cyclization of a linear precursor (e.g., γ-amino acid derivatives) under acidic or basic conditions .

Salt Formation : Treat the free base with HCl in a polar solvent (e.g., EtOH) to yield the hydrochloride salt .

Q. Key Considerations :

  • Steric hindrance from the Cbz group may slow reaction kinetics; use excess reagents or elevated temperatures .
  • Monitor pH during salt formation to avoid decomposition of the ester or Cbz groups .

Q. How is stereochemical integrity maintained during synthesis?

Methodological Answer:

  • Chiral Pool Strategy : Use enantiopure starting materials (e.g., (2R,4S)-4-aminopyrrolidine derivatives) to preserve configuration .
  • Resolution Techniques :
    • Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) and crystallize .
    • Chiral HPLC : Separate enantiomers using columns with chiral stationary phases (e.g., amylose-based) .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation or cyclization steps .

Validation : Confirm stereochemistry via [¹³C-NMR](chemical shifts of chiral centers) and optical rotation measurements .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Technique Parameters Purpose Example Data
HPLC Column: C18; Mobile phase: MeCN/H₂O (0.1% TFA); Flow: 1 mL/minPurity assessment (>98%)Retention time: 8.2 min
NMR ¹H (500 MHz, D₂O): δ 3.75 (s, 3H, COOCH₃), 4.25 (m, 1H, Cbz-NH)Confirm structure/stereochemistryJ-coupling constants (e.g., 3J = 6.5 Hz for trans-pyrrolidine protons)
Mass Spectrometry ESI+ mode; m/z calc. for C₁₄H₁₈ClN₂O₃: 297.1; Found: 297.0 [M+H]⁺Molecular weight verificationFragmentation pattern matches synthetic intermediates

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer:

  • Hydrolytic Stability :
    • Ester Group : Susceptible to hydrolysis in aqueous basic conditions (t₁/₂ = 2 h at pH 10, 25°C). Stabilize by storing at pH 4–6 .
    • Cbz Group : Stable under acidic conditions but cleaved by HBr/AcOH or catalytic hydrogenation .
  • Thermal Stability : Decomposes above 150°C; avoid prolonged heating during synthesis .
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent radical degradation .

Contradiction Note : While some protocols recommend refrigeration (2–8°C), others suggest room temperature is sufficient if moisture-free . Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Methodological Answer:

Challenge Solution Reference
Low Yield in Cyclization Optimize solvent polarity (e.g., switch from THF to DMF) and use microwave-assisted heating (120°C, 30 min) to enhance reaction efficiency .
Racemization During Salt Formation Use mild HCl gas instead of concentrated aqueous HCl and maintain temperatures below 0°C during protonation .
Purification of Polar Intermediates Employ reverse-phase flash chromatography (C18 silica, H₂O/MeCN gradient) instead of normal-phase .

Q. How is this compound applied in drug discovery?

Methodological Answer:

  • Peptidomimetic Scaffold : The rigid pyrrolidine core mimics proline in protease inhibitors (e.g., HCV NS3/4A inhibitors). Replace Cbz with target-specific groups (e.g., fluorophores for binding assays) .
  • Prodrug Design : Hydrolyze the methyl ester in vivo to release the active carboxylic acid (e.g., antiviral agents) .
  • SAR Studies : Modify the Cbz group to assess steric/electronic effects on target binding (e.g., replace with Boc or Fmoc) .

Case Study : A derivative showed IC₅₀ = 50 nM against MMP-9 in kinetic assays, validated via molecular docking .

Q. How are contradictions in literature data resolved (e.g., conflicting reaction yields)?

Methodological Answer:

  • Reproduce Conditions : Standardize variables (solvent purity, catalyst batch, temperature control) .
  • Design of Experiments (DoE) : Use factorial analysis to identify critical factors (e.g., pH, reagent stoichiometry) .
  • Cross-Validate Techniques : Compare NMR, HPLC, and X-ray crystallography data to confirm structural assignments .

Example : Conflicting reports on ester hydrolysis rates were resolved by identifying trace metal ions in buffers as accelerants .

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